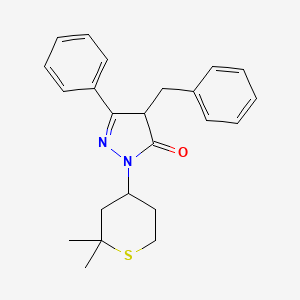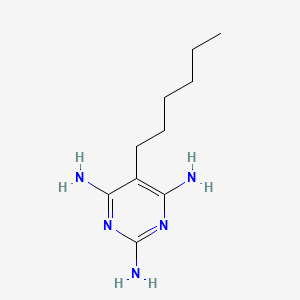![molecular formula C9H5BrCl2N2O B12915807 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-06-4](/img/structure/B12915807.png)
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method includes the bromination and chlorination of a pyrido[1,2-a]pyrimidin-4-one precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens .
Scientific Research Applications
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of bromine, chlorine, and chloromethyl groups attached to the pyrido[1,2-a]pyrimidin-4-one scaffold. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
87779-06-4 |
|---|---|
Molecular Formula |
C9H5BrCl2N2O |
Molecular Weight |
307.96 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H5BrCl2N2O/c10-8-5(4-11)13-7-3-1-2-6(12)14(7)9(8)15/h1-3H,4H2 |
InChI Key |
MULNATYFDWYUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)




![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)

![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)
